molecular formula C22H24N4O2S B2827863 N'-(2-methylquinolin-4-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946200-83-5

N'-(2-methylquinolin-4-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2827863
CAS No.: 946200-83-5
M. Wt: 408.52
InChI Key: HNMVKEDGZXMBLS-UHFFFAOYSA-N
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Description

N'-(2-Methylquinolin-4-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound featuring a quinoline core, a pyrrolidine substituent, and a thiophene moiety linked via an ethanediamide (oxalamide) bridge. The quinoline scaffold is widely recognized in medicinal chemistry for its role in targeting enzymes and receptors, particularly in antimicrobial and anticancer applications . The pyrrolidine group enhances solubility and bioavailability, while the thiophene ring contributes electronic and steric effects that may influence binding affinity to biological targets.

Properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-15-12-19(17-6-2-3-7-18(17)24-15)25-22(28)21(27)23-13-20(16-8-11-29-14-16)26-9-4-5-10-26/h2-3,6-8,11-12,14,20H,4-5,9-10,13H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMVKEDGZXMBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CSC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-methylquinolin-4-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One possible synthetic route is as follows:

    Formation of the Quinoline Derivative: The starting material, 2-methylquinoline, is subjected to nitration followed by reduction to yield 2-methylquinolin-4-amine.

    Formation of the Oxalamide Linker: The 2-methylquinolin-4-amine is then reacted with oxalyl chloride to form the corresponding oxalamide intermediate.

    Introduction of the Pyrrolidine and Thiophene Groups: The oxalamide intermediate is further reacted with 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(2-methylquinolin-4-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinoline or thiophene rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the quinoline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions may introduce various functional groups onto the quinoline or thiophene rings.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules

    Materials Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of N'-(2-methylquinolin-4-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA. The quinoline ring may intercalate with DNA, while the pyrrolidine and thiophene rings may interact with proteins or other biomolecules.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s thiophene and ethanediamide groups distinguish it from SzR-109 and its diethylamino analog, which instead feature morpholinomethyl or diethylamino substituents . Thiophene’s sulfur atom may enhance π-π stacking or hydrophobic interactions compared to chlorophenyl groups in compound 4a . The quinoline core in the target compound and SzR-109 contrasts with the quinoxaline scaffold in 4a, which could alter binding specificity due to differences in aromatic surface area and hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N'-(2-methylquinolin-4-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide, and what analytical methods validate its purity?

  • Synthesis Protocol : Multi-step reactions under inert atmospheres (e.g., nitrogen) are critical to prevent degradation. Key steps include coupling quinoline and pyrrolidine-thiophene intermediates via ethanediamide linkers. Solvents like dichloromethane or dimethylformamide are preferred for solubility and reactivity .
  • Validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity is assessed via HPLC (>95%) .

Q. How is the molecular structure of this compound characterized, and what computational tools support this analysis?

  • Experimental Methods : X-ray crystallography provides bond lengths/angles and stereochemical details. For non-crystalline samples, 2D NMR (COSY, HSQC) resolves connectivity between quinoline, thiophene, and pyrrolidine moieties .
  • Computational Support : Density functional theory (DFT) predicts electronic properties and optimizes geometry, aligning with experimental data. Software like Gaussian or ORCA is used .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

  • Key Parameters :

FactorOptimal RangeImpact
Temperature0–25°CPrevents thermal decomposition
SolventAnhydrous DCMEnhances nucleophilic coupling
CatalystTriethylamine (1.2 eq)Accelerates amide bond formation
  • Methodology : Design of Experiments (DoE) identifies interactions between variables. Central composite designs reduce trial runs while maximizing yield data .

Q. What strategies resolve stereochemical ambiguities in the pyrrolidine-thiophene moiety during synthesis?

  • Chiral Analysis : Chiral HPLC with polysaccharide columns separates enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration .
  • Stereocontrol : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived catalysts) ensures enantioselective synthesis .

Q. How do computational predictions of biological activity align with experimental assays?

  • In Silico Screening : Molecular docking (AutoDock, Schrödinger) predicts binding affinity to targets like kinase enzymes. Pharmacophore models guide SAR studies .
  • Validation : In vitro assays (e.g., kinase inhibition IC₅₀) test computational hits. Discrepancies may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .

Q. What degradation pathways occur under physiological conditions, and how are they mitigated?

  • Stability Studies : Accelerated stability testing (40°C/75% RH) identifies hydrolytic cleavage of the ethanediamide bond as a primary degradation route. LC-MS traces degradants .
  • Mitigation : Formulation with enteric coatings or pro-drug modifications (e.g., ester masking) enhances metabolic stability .

Q. How are contradictions in spectroscopic data addressed during structural elucidation?

  • Case Example : Overlapping ¹H NMR signals for pyrrolidine and thiophene protons are resolved via NOESY (nuclear Overhauser effect) to confirm spatial proximity .
  • Cross-Validation : IR spectroscopy detects amide C=O stretches (1650–1700 cm⁻¹), while ¹³C NMR assigns carbonyl carbons at ~170 ppm .

Q. What experimental safeguards ensure reproducibility in multi-step syntheses?

  • Critical Controls :

  • Strict exclusion of moisture (Schlenk techniques).
  • Real-time reaction monitoring via inline FTIR or Raman spectroscopy .
  • Intermediate purification via flash chromatography (silica gel, gradient elution) .

Methodological Guidance

  • Data Contradiction Analysis : Compare computational (DFT) and experimental (X-ray) bond lengths; deviations >0.05 Å suggest conformational flexibility or crystal packing effects .
  • Reaction Optimization : Use response surface models (DoE) to balance yield and purity. For example, a 15% increase in yield was achieved by adjusting stoichiometry and solvent polarity .

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